
5-Methyl-2-phenyl-4-tetradecanoyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one: is a synthetic organic compound belonging to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with a methyl group, a phenyl group, and a tetradecanoyl group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one typically involves the following steps:
Formation of the Pyrazolone Ring: The initial step involves the condensation of an appropriate β-keto ester with hydrazine hydrate to form the pyrazolone ring.
Substitution Reactions: The pyrazolone ring is then subjected to substitution reactions to introduce the methyl and phenyl groups. This can be achieved through alkylation and arylation reactions using suitable alkyl halides and aryl halides, respectively.
Acylation: The final step involves the acylation of the pyrazolone ring with tetradecanoyl chloride in the presence of a base such as pyridine or triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of 3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Controlled to maximize product formation and minimize side reactions.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted pyrazolone derivatives with new alkyl or aryl groups.
Scientific Research Applications
3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, analgesic, and antipyretic agent.
Biological Studies: Studied for its interactions with biological targets such as enzymes and receptors.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate these targets, resulting in therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-methyl-4-acetyl-1H-pyrazol-5(4H)-one
- 3-Methyl-1-phenyl-4-butyryl-1H-pyrazol-5(4H)-one
- 3-Methyl-1-phenyl-4-hexanoyl-1H-pyrazol-5(4H)-one
Comparison
Compared to similar compounds, 3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one is unique due to its longer tetradecanoyl chain, which may influence its lipophilicity, biological activity, and interaction with molecular targets. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Properties
CAS No. |
116655-20-0 |
|---|---|
Molecular Formula |
C24H36N2O2 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
5-methyl-2-phenyl-4-tetradecanoyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C24H36N2O2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(27)23-20(2)25-26(24(23)28)21-17-14-13-15-18-21/h13-15,17-18,23H,3-12,16,19H2,1-2H3 |
InChI Key |
TZIWTXKUDFFQOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


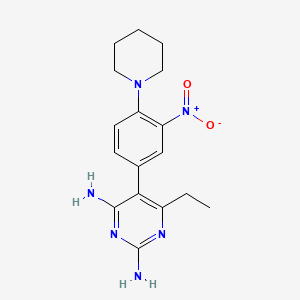
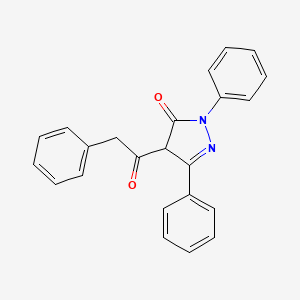

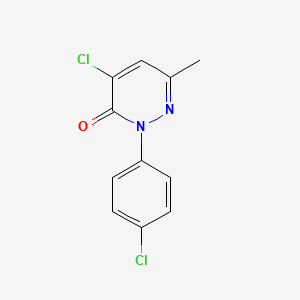
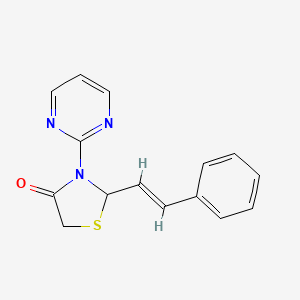
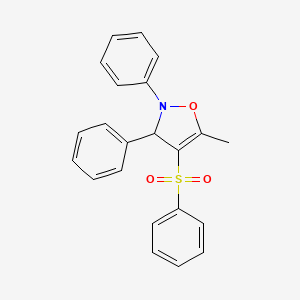
![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile](/img/structure/B12911634.png)
![2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine](/img/structure/B12911635.png)
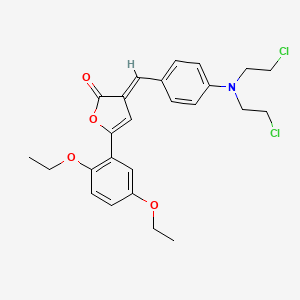
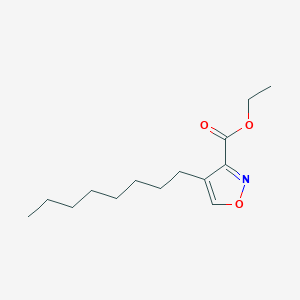
![7-Oxo-2-(piperidin-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12911668.png)
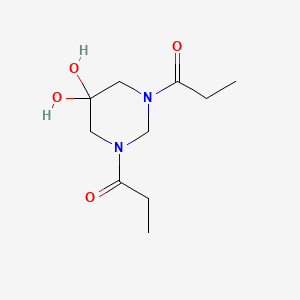
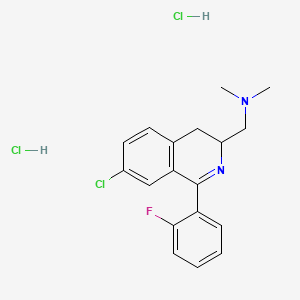
![9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide](/img/structure/B12911696.png)
